Home > Products > Screening Compounds P81476 > (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine -

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

Catalog Number: EVT-8200766
CAS Number:
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound falls under the category of fluorinated organic compounds, specifically aromatic amines. Its structural features include a trifluoromethyl group attached to a phenyl ring, which enhances its chemical properties. The compound is often synthesized for research purposes and has implications in drug development due to its unique properties.

Synthesis Analysis

The synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine typically involves the following steps:

  1. Starting Materials: The synthesis begins with 2,3,6-trifluorobenzaldehyde as a key precursor.
  2. Reductive Amination: The aldehyde undergoes reductive amination with an appropriate amine (such as ethylamine or isopropylamine) in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This reaction converts the aldehyde into the corresponding amine.
  3. Formation of Hydrochloride Salt: The resulting amine can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for further applications.

Technical Parameters

  • Reaction Conditions: The reactions are generally conducted under controlled temperatures (often room temperature to slightly elevated) and may require specific solvents such as ethanol or methanol.
  • Yield Optimization: Industrial methods may utilize continuous flow reactors to optimize yields and purity during large-scale production.
Molecular Structure Analysis

The molecular structure of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine can be described as follows:

  • Molecular Formula: C9H10F3N
  • Molecular Weight: Approximately 201.18 g/mol
  • Structural Features:
    • The compound features a central ethanamine backbone with a trifluorophenyl group attached at one end.
    • The stereochemistry of the compound is crucial; it exists in an R-enantiomeric form which influences its biological interactions.

Spectroscopic Data

Common spectroscopic techniques used to characterize this compound include:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen environment and confirms the structure.
  • Mass Spectrometry (MS): Used for determining molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.
Chemical Reactions Analysis

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine participates in various chemical reactions:

  1. Oxidation: The amine group can be oxidized to form imines or nitriles using agents like potassium permanganate.
  2. Reduction: Under certain conditions, it can be reduced to yield secondary or tertiary amines.
  3. Substitution Reactions: The trifluoromethyl group can engage in nucleophilic aromatic substitution reactions, making it versatile for further chemical modifications.

Reaction Conditions

Typical reagents used include:

  • Reducing agents like sodium borohydride for reduction processes.
  • Oxidizing agents such as chromium trioxide for oxidation reactions.
Mechanism of Action

The mechanism of action of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is primarily related to its interaction with biological targets:

  • Lipophilicity Enhancement: The trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular proteins or receptors.
  • Receptor Binding: It may act as a ligand for various receptors involved in neurological pathways or other physiological processes.

Data and Analyses

Studies have indicated that compounds with similar structures exhibit significant binding affinities towards specific receptors, suggesting potential therapeutic roles.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine are critical for its application:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid depending on its form.
  • Solubility: Generally soluble in polar organic solvents like ethanol and methanol but less soluble in non-polar solvents.
  • Boiling Point: Estimated boiling point is around 140 °C under standard atmospheric pressure.

Relevant Data

Additional properties such as melting point, density, and refractive index may vary based on purity and specific synthesis methods employed.

Applications

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine has several important applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its ability to interact with biological targets.
  2. Chemical Synthesis: Serves as a building block for more complex molecules in organic synthesis.
  3. Material Science: Utilized in developing specialty chemicals that require specific fluorinated properties.

Research Implications

Ongoing research continues to explore novel derivatives of this compound to enhance its efficacy and broaden its application scope in pharmaceuticals and materials science.

Introduction to Chiral Amines in Neuropsychopharmacology

Trace Amine-Associated Receptor 1 as a Therapeutic Target in Psychiatric Disorders

Trace amine-associated receptor 1 is a Gαs- and Gαq-protein-coupled receptor discovered in 2001, primarily located intracellularly within presynaptic terminals of monoaminergic neurons (dopamine, serotonin, norepinephrine) and astrocytes [1] [9]. Unlike classical biogenic amine receptors, TAAR1 is activated by endogenous "trace amines" – such as β-phenylethylamine, tyramine, and tryptamine – present in the mammalian brain at nanomolar concentrations, significantly lower than the major monoamine neurotransmitters [1] [6]. TAAR1 functions as a homeostatic regulator of monoaminergic tone. Upon activation by agonists, TAAR1 initiates several intracellular signaling cascades (primarily via cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, and also β-arrestin 2 recruitment and protein kinase C (PKC) activation) that ultimately exert an inhibitory effect on neuronal firing and neurotransmitter release [1] [4] [6]. Crucially, TAAR1 activation modulates dopamine D2 receptor signaling, often through receptor heteromerization or by influencing D2 autoreceptor function and desensitization, leading to a reduction in hyperdopaminergic states without causing complete blockade [1] [6] [9]. Genetic ablation of TAAR1 in animal models (knockout mice and rats) results in phenotypes resembling core features of schizophrenia (hyperdopaminergia, sensory gating deficits, hyperactivity, cognitive impairments) and increased susceptibility to substance abuse and depression-like behaviors [1] [4] [10]. These observations strongly implicate TAAR1 dysfunction in the pathophysiology of several neuropsychiatric disorders and highlight its activation as a potential therapeutic strategy.

Pharmacological validation using selective TAAR1 agonists (e.g., RO5166017, RO5256390, RO5263397, ulotaront) has consistently demonstrated efficacy in preclinical models relevant to schizophrenia, depression, anxiety, addiction, and sleep disorders. These agonists normalize psychostimulant (e.g., amphetamine, cocaine)-induced hyperactivity, reverse deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., phencyclidine, ketamine, MK-801), alleviate depressive-like behaviors in the forced swim test, reduce anxiety-like responses, and attenuate drug-seeking behaviors and withdrawal symptoms [1] [4] [5]. Notably, the dual TAAR1/5-hydroxytryptamine 1A (5-HT1A) receptor agonist ulotaront demonstrated significant antipsychotic efficacy in Phase II clinical trials for schizophrenia, reducing both positive and negative symptoms with a side effect profile distinct from conventional dopamine D2 receptor antagonists [1] [7]. This clinical success underscores the therapeutic potential of TAAR1 agonism. The mechanism extends beyond dopamine modulation; TAAR1 agonists also regulate serotonergic neuron firing and 5-hydroxytryptamine 1A autoreceptor function [1] [6], and influence glutamatergic neurotransmission by modulating NMDA receptor subunit composition and function, potentially addressing cognitive deficits associated with schizophrenia [1] [4] [6]. Consequently, TAAR1 represents a multimodal target capable of addressing multiple symptom domains (positive, negative, cognitive, affective) in various psychiatric disorders through its modulatory influence on key neurotransmitter systems.

Table 1: Key Preclinical Effects of TAAR1 Agonists in Neuropsychiatric Disorder Models

Disorder DomainPreclinical ModelEffect of TAAR1 AgonistsProposed Mechanism
Schizophrenia (Positive Symptoms)Amphetamine-induced hyperactivityReduction in hyperlocomotionNormalization of hyperdopaminergia via VTA modulation
Schizophrenia (Positive Symptoms)MK-801-induced hyperactivityReduction in hyperlocomotionModulation of glutamatergic transmission, NMDA receptor effects
Schizophrenia (Cognitive Symptoms)Attentional Set-Shifting Test (PCP deficit)Reversal of cognitive deficitPrefrontal cortex modulation, potential glutamate/D2 interaction
DepressionForced Swim Test (Rat/Mouse)Reduction in immobility time (antidepressant-like effect)Modulation of monoaminergic (DA, 5-HT) tone in limbic circuits
AnxietyStress-Induced HyperthermiaAttenuation of hyperthermic responseModulation of stress response pathways, potential 5-HT involvement
Substance Use DisorderCocaine Self-AdministrationReduction in drug-seeking behavior, attenuation of reinstatementModulation of mesolimbic dopamine reward pathway
Sleep DisordersElectroencephalography/ElectromyographyPromotion of wakefulness, modulation of REM sleepPotential modulation of monoaminergic nuclei in brainstem

Role of Fluorinated Phenylalkylamine Derivatives in Modulating Monoaminergic Pathways

Fluorine incorporation into organic molecules, particularly bioactive amines, is a cornerstone strategy in modern medicinal chemistry due to its profound and often beneficial effects on physicochemical and pharmacological properties. In the context of phenylalkylamine derivatives targeting aminergic receptors like TAAR1, strategic fluorination serves multiple critical purposes aimed at optimizing interactions within the receptor binding pocket and enhancing drug-like behavior [5] [6] [10]. Fluorine is the most electronegative element and possesses a small atomic radius. When substituted onto an aromatic ring, such as the phenyl ring of phenethylamine, it exerts strong electronic effects. These include altering the electron density of the π-system through negative inductive effects and, when positioned ortho or meta to other substituents, potentially participating in resonance effects. This modulation of electron density directly impacts the molecule's ability to engage in key binding interactions (e.g., hydrogen bonding, dipole-dipole, cation-π, π-π stacking) within the TAAR1 ligand-binding domain [5] [10]. Computational and structure-activity relationship studies indicate that the binding pocket of TAAR1, particularly in humans, possesses specific regions with varying polarity and steric constraints. Strategic fluorination allows for fine-tuning the molecule's electrostatic potential and dipole moment to better complement these regions compared to non-fluorinated analogs [5] [10]. Cryogenic electron microscopy structures of human TAAR1 bound to agonists like ulotaront reveal a binding pocket where the phenyl ring engages in hydrophobic and van der Waals interactions; fluorines can enhance these interactions and potentially form orthogonal multipolar interactions with nearby residues [10].

Beyond target affinity and selectivity, fluorination significantly improves pharmacokinetic and pharmacodynamic properties crucial for CNS drugs. Fluorine's high carbon-fluorine bond strength confers exceptional metabolic stability. Fluorine atoms, especially at positions ortho to the side chain or in polyfluorinated patterns like 2,3,6-trifluoro, effectively block oxidative metabolism (particularly cytochrome P450-mediated hydroxylation) on the aromatic ring, a major metabolic pathway for phenylalkylamines [5] [6]. This dramatically increases plasma and brain half-life, improving exposure and duration of action. Furthermore, fluorine substitution modulates lipophilicity (often expressed as logP). While fluorine is more lipophilic than hydrogen, polyfluorination can have complex effects depending on the substitution pattern. The 2,3,6-trifluoro configuration in (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is specifically designed to optimize lipophilicity, enhancing passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for distribution [5] [10]. This precise balance is vital for achieving effective CNS concentrations. Fluorine can also influence pKa. While the effect on an aliphatic amine's basicity is usually modest, electron-withdrawing fluorine atoms ortho or meta to the alkylamine side chain can slightly lower the pKa of the amine group. This may influence the proportion of the protonated (charged) species at physiological pH, potentially affecting membrane permeability and interaction with the receptor, which often requires the charged ammonium form for high-affinity binding [6].

The trifluorinated pattern (2,3,6-) found in (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine represents a sophisticated optimization step in TAAR1 agonist design. This specific arrangement is not arbitrary; it is hypothesized to maximize interactions within a sub-pocket of the TAAR1 binding site, potentially involving residues sensitive to steric bulk and electronic environment [5] [10]. Compared to mono- or difluorinated analogs, the 2,3,6-trifluoro substitution offers a synergistic combination of strong electronic modulation, enhanced metabolic stability (blocking multiple potential metabolic soft spots), and optimized lipophilicity. The stereochemistry is paramount: the (R)-enantiomer exhibits significantly higher affinity and functional activity at TAAR1 compared to its (S)-counterpart, mirroring the enantioselectivity observed with other chiral TAAR1 agonists like RO5166017 and RO5263397 [5] [10]. This enantioselectivity arises from the specific three-dimensional arrangement of the binding pocket, which preferentially accommodates the (R)-configuration. The compound acts as a potent agonist, stimulating TAAR1-mediated signaling pathways (cAMP accumulation, β-arrestin recruitment) at nanomolar concentrations, effectively modulating dopaminergic and glutamatergic function in vivo, as evidenced by its ability to reverse hyperlocomotion in dopamine transporter knockout rats and MK-801-induced hyperactivity models – key preclinical paradigms predictive of antipsychotic activity [5].

Table 2: Impact of Fluorination on Key Properties of Phenethylamine-Based TAAR1 Agonists

PropertyEffect of FluorinationConsequence for TAAR1 Agonist DevelopmentSpecific Advantage of 2,3,6-Trifluoro Pattern
Electron Density (σ/π system)Strong negative inductive effect (-I), possible mesomeric effect (+R for para-F)Modulates strength of cation-π, H-bonding, dipole interactions with receptor residuesOptimizes electronic complementarity to human TAAR1 binding pocket
Lipophilicity (logP)Increases logP (F > H), but complex pattern dependenceEnhanced passive BBB permeability; potential effect on solubilityBalanced logP for optimal brain penetration and distribution
Metabolic StabilityBlocks common oxidative metabolism pathways (aromatic hydroxylation)Increased plasma/brain half-life; reduced clearance; improved exposureSimultaneous protection of multiple vulnerable ring positions
Acid-Base Properties (pKa)Slight decrease in amine pKa due to electron-withdrawing effectMay influence proportion of protonated species (active for binding)Fine-tuning of protonation state for receptor interaction
Steric BulkSimilar van der Waals radius to H, but with different shape/polarityCan fill hydrophobic pockets; engage in orthogonal interactionsOptimized van der Waals contacts within TAAR1 binding cleft
Binding Affinity/PotencyModulates via electronic, steric, and hydrophobic effectsDirectly enhances EC50 values (e.g., down to nanomolar range)High potency (e.g., EC50 = 4.0 nM for LK00764 analog [5])
Species SelectivityMay differentially affect binding to rodent vs. human TAAR1Improves translation from rodent models to human therapeuticsPotentially better alignment with human TAAR1 pharmacology

Historical Evolution of Trace Amine-Associated Receptor 1 Agonist Development: From β-Phenylethylamine Analogs to Modern Fluorinated Derivatives

The journey to develop potent and selective TAAR1 agonists began with the recognition that endogenous trace amines like β-phenylethylamine (PEA), tryptamine, and tyramine, despite their low concentrations, possessed significant neuroactive properties. Early pharmacological studies demonstrated that PEA could induce dopamine release and produce stimulant effects, often attributed to interactions with monoamine transporters or receptors before TAAR1's discovery [1] [6]. The identification and cloning of TAAR1 in 2001 provided the molecular target explaining many of these effects. Initial ligands were the trace amines themselves and structurally related compounds like amphetamine and methamphetamine, which were identified as potent rodent TAAR1 agonists [1] [9]. However, these early agonists suffered from lack of selectivity (interacting with monoamine transporters and other receptors), rapid metabolism (particularly via monoamine oxidase), and marked species differences (e.g., amphetamines are much weaker at human TAAR1) [1] [6] [10].

The first phase of rational drug design focused on creating selective TAAR1 ligands. This involved systematic modification of the phenethylamine scaffold. Key strategies included:

  • N-Modification: Replacing the primary amine with secondary or tertiary amines, or incorporating the nitrogen into heterocycles (e.g., imidazoles, oxazolines) to modulate basicity, metabolic stability, and receptor interactions. Examples include the imidazole-containing compounds like RO5073012 and the 2-aminooxazoline RO5166017 [1] [10].
  • Ring Substitution: Introducing substituents (methyl, methoxy, halogen) at various positions on the phenyl ring to explore steric and electronic effects on binding affinity and selectivity. Meta-substitution often proved beneficial [1] [5].
  • Chain Extension/Alteration: Modifying the ethylene linker between the phenyl ring and the amine, such as introducing methyl groups or constraining it within rings.

These efforts yielded the first generation of selective TAAR1 agonists (partial and full) and antagonists (e.g., EPPTB). Compounds like RO5166017 (partial agonist) and RO5256390 (full agonist) demonstrated clear TAAR1-dependent effects in preclinical models, validating the target but also revealing challenges, particularly around pharmacokinetic optimization and species translation [1] [10]. The discovery that many potent rodent TAAR1 agonists were weak or inactive at the human orthologue highlighted the critical need for human-specific screening and structural biology insights [10].

The advent of advanced structural techniques, particularly cryogenic electron microscopy, revolutionized TAAR1 agonist design. Solving the structures of human TAAR1 bound to various agonists (e.g., with ulotaront, methamphetamine) provided unprecedented atomic-level detail of the ligand-binding pocket [10]. This revealed key interaction points, conformational changes upon activation, and the molecular basis for species differences. For instance, residues like D102³·³² were confirmed as critical for anchoring the amine group via an ionic interaction, while a hydrophobic sub-pocket accommodated the aromatic ring. Differences in residues lining this pocket (e.g., between human and mouse) explained divergent ligand affinities [10]. These structures enabled true structure-based drug design (SBDD), allowing for the rational optimization of scaffolds to maximize interactions within the human TAAR1 binding site.

Concurrently, the strategic incorporation of fluorine became a dominant theme in refining TAAR1 agonists, leading to the second generation of compounds. Fluorination addressed key limitations:

  • Metabolic Stability: Polyfluorination, particularly at positions ortho to the side chain (e.g., 2,6-difluoro), dramatically reduced oxidative deamination and aromatic hydroxylation, major clearance pathways for earlier analogs [5] [6].
  • Enhanced Potency & Selectivity: Specific fluorination patterns electronically and sterically optimized the fit within the TAAR1 binding pocket. The 2,3,6-trifluoro configuration emerged as highly favorable. Cryo-EM structures show fluorines forming specific van der Waals contacts and potentially orthogonal dipole interactions with residues like F186 in the human TAAR1 binding pocket [5] [10].
  • Optimized Brain Exposure: Balancing fluorine's lipophilicity-enhancing effect (beneficial for BBB penetration) with the need for sufficient solubility was achieved through specific patterns like 2,3,6-trifluoro. This pattern avoids excessive logP increases seen with perfluorinated compounds while effectively blocking metabolism [5] [10].
  • Enantioselectivity: The chiral center introduced by the methyl group in 1-aryl-ethan-1-amines allows for enantioselective recognition by TAAR1. Synthesis of enantiopure compounds, typically via asymmetric synthesis using ω-transaminases or chiral resolution, confirmed the (R)-enantiomer (as in (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine) possesses superior TAAR1 potency and efficacy compared to the (S)-enantiomer [3] [5] [10]. This mirrors the enantioselectivity seen in other optimized chiral TAAR1 agonists (e.g., RO5263397).

Compounds like LK00764 (a triazole derivative) and (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine exemplify this modern generation. They exhibit nanomolar potency (EC50 ~4 nM for LK00764) at human TAAR1, excellent selectivity over related aminergic receptors, robust metabolic stability, and efficacy in multiple schizophrenia-relevant animal models (MK-801-induced hyperactivity, spontaneous hyperactivity, DAT-KO rat hyperlocomotion, stress-induced hyperthermia) upon systemic administration [5]. Their development marks the culmination of a rational evolution: starting from the simple endogenous trace amine scaffold, leveraging growing understanding of TAAR1 biology and medicinal chemistry principles, incorporating strategic fluorination for property enhancement, and finally utilizing high-resolution structural biology for precise optimization, all while emphasizing the critical importance of stereochemistry for maximal therapeutic potential.

Figure 1: Structural Evolution of Key TAAR1 Agonists from β-Phenylethylamine to Modern Fluorinated Derivatives

1.  β-Phenylethylamine (Endogenous Trace Amine):Structure: C6H5-CH2-CH2-NH2Characteristics: Low potency, non-selective, rapid MAO metabolism.2.  Amphetamine:Structure: C6H5-CH2-CH(CH3)-NH2Characteristics: Potent rodent TAAR1 agonist, weaker at hTAAR1, interacts with transporters/receptors.3.  RO5166017 (First Gen Selective Agonist):Structure: Oxazoline ring, meta-chloro substitutionCharacteristics: Selective partial agonist, validated target in vivo, species differences, PK limitations.4.  Ulotaront (SEP-363856, Clinical Candidate):Structure: Fused dihydrothiophene-dioxide core, no direct fluorinationCharacteristics: Dual TAAR1/5-HT1A agonist, clinical efficacy in schizophrenia, breakthrough designation.5.  (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (Modern Fluorinated Derivative):Structure: 2,3,6-F3-C6H2-CH*(CH3)-NH2  [*(R) configuration]Characteristics: Nanomolar hTAAR1 potency, high selectivity, optimized metabolic stability (fluorine blocking), enantioselective, efficacy in hyperdopaminergic/hypoglutamatergic models.

Properties

Product Name

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

IUPAC Name

(1R)-1-(2,3,6-trifluorophenyl)ethanamine

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m1/s1

InChI Key

GDNMLHDFERVPLN-SCSAIBSYSA-N

SMILES

CC(C1=C(C=CC(=C1F)F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.